molecular formula C11H10O3 B15254595 Methyl 4-methyl-1-benzofuran-3-carboxylate

Methyl 4-methyl-1-benzofuran-3-carboxylate

Cat. No.: B15254595
M. Wt: 190.19 g/mol
InChI Key: WSMGUJVMFAHLAS-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1-benzofuran-3-carboxylate (CAS 1824388-75-1) is a high-purity chemical building block for research and development. This compound features the benzofuran core, an aromatic heterocycle known for its significant application potential in bioactive molecules and pharmaceutical development . Benzofuran derivatives are extensively studied for their remarkable structural modifiability, high bioavailability, and target diversity, making them important skeletons in drug discovery . Research into benzofuran analogs has demonstrated their broad application prospects in multiple therapeutic areas, including serving as core structures in anticancer agents . The methyl ester functional group at the 3-position makes this compound a versatile intermediate for further synthetic elaboration in medicinal chemistry campaigns. This product is supplied for research purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 4-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H10O3/c1-7-4-3-5-9-10(7)8(6-14-9)11(12)13-2/h3-6H,1-2H3

InChI Key

WSMGUJVMFAHLAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclization of o-hydroxyacetophenones under basic conditions. This reaction involves the formation of a benzofuran ring through etherification and dehydrative cyclization . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of benzofuran synthesis . This method involves the use of microwave irradiation to accelerate the reaction, resulting in shorter reaction times and higher yields.

Chemical Reactions Analysis

Bromination

  • Target Positions : The methyl group at position 4 and the acetyl group can undergo bromination.

  • Reagents : Molecular bromine in chloroform.

  • Products : Brominated derivatives (e.g., methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) .

Methylation

  • Method : Dimethyl sulfate (DMS) in basic conditions.

  • Products : Methylated esters (e.g., methyl 4-methyl-1-benzofuran-3-carboxylate) .

Reaction Type Reagents Target Product
BrominationBr₂, CHCl₃Methyl/acetyl groupsBrominated derivatives (e.g., methyl 4-bromo-6-(dibromoacetyl) ester)
MethylationDMS, NaHHydroxyl groupsMethylated esters (e.g., this compound)

Amide Formation

  • Reagents : Oxalyl chloride followed by ammonium solution.

  • Product : Amide derivatives (e.g., methyl 4-methyl-1-benzofuran-3-carboxamide) .

Esterification

  • Method : Reaction of carboxylic acids with methanol in acidic conditions.

  • Product : Methyl esters (e.g., this compound) .

Biological Activity and Reaction Context

The compound’s reactions are often driven by its biological applications:

  • Antimicrobial Activity : Bromination or methylation enhances interactions with bacterial membranes .

  • Anticancer Potential : Derivatives may induce apoptosis via DNA interactions, though detailed mechanisms remain under study.

Key Research Findings

  • Synthetic Efficiency : Copper-catalyzed cyclization achieves ≥87% yields with minimal purification .

  • Selectivity : Bromination selectively targets the methyl and acetyl groups, avoiding the benzofuran core .

  • Functionalization : Methylation and amide formation enable structural diversity for pharmacological screening .

Scientific Research Applications

Methyl 4-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other proteins. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituents Key Structural Features
Methyl 1-benzofuran-3-carboxylate (2a) No substituents (parent structure) Simplest analog; baseline for comparison
Methyl 5-methoxy-1-benzofuran-3-carboxylate (2b) 5-OCH₃ Electron-donating methoxy group
Methyl 6-fluoro-1-benzofuran-3-carboxylate (2c) 6-F Electron-withdrawing fluorine atom
Ethyl 4-(2-chlorobenzoyloxy)-3-methyl-1-benzofuran-2-carboxylate 4-O(CO)ClPh, 3-CH₃, 2-COOEt Complex substituents; ethyl ester
This compound 4-CH₃ Weak electron-donating methyl group

Key Observations :

  • Substituent Position : The 4-methyl group in the target compound introduces steric effects and mild electron donation, contrasting with the 5-methoxy (electron-donating) and 6-fluoro (electron-withdrawing) groups in analogs .
  • Ester Group : The methyl ester at position 3 (common in all analogs) contributes to polarity and solubility differences compared to ethyl esters (e.g., in ’s compound) .

Physical Properties

Compound Name Physical State Melting Point (°C) Solubility (Inferred)
2a Liquid Moderate polarity solvents
2b Liquid Similar to 2a
2c Solid 63–65 Lower solubility in non-polar solvents
Ethyl derivative () Not specified Likely lower polarity due to ethyl ester
Target Compound Likely liquid Not reported Higher polarity than ethyl analogs

Key Observations :

  • The solid state of 2c (6-fluoro) highlights how electron-withdrawing groups enhance crystallinity .

Spectral Characteristics

Compound Name IR (C=O Stretch, cm⁻¹) ¹H NMR (Key Signals)
2a ~1700 Aromatic protons: δ 7.2–8.0
2b ~1700 Methoxy: δ ~3.8 (s, 3H)
2c ~1700 Fluorine-coupled aromatic protons: δ ~7.5–8.2
Target Compound ~1700 (predicted) Methyl (4-CH₃): δ ~2.4 (s, 3H)

Key Observations :

  • The carbonyl stretch (~1700 cm⁻¹) is consistent across analogs, indicating minimal electronic perturbation from substituents .
  • In the target compound, the 4-methyl group would appear as a singlet in ¹H NMR, distinct from the methoxy or fluorine-coupled signals in 2b and 2c.

Research Findings and Implications

Comparative Stability

  • Electron-donating groups (e.g., 5-OCH₃ in 2b) enhance aromatic stability, whereas electron-withdrawing groups (e.g., 6-F in 2c) may increase reactivity toward nucleophiles. The 4-methyl group in the target compound provides mild stabilization without significantly altering reactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-methyl-1-benzofuran-3-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves constructing the benzofuran core via cyclization of substituted phenols or thiophenes, followed by esterification. For example, Friedel-Crafts alkylation or oxidative cyclization can form the benzofuran ring. Esterification is achieved using methanol and acyl chlorides under acidic catalysis.
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) are tuned via Design of Experiments (DoE). For instance, continuous flow reactors improve mixing and heat transfer for scalable synthesis .
  • Key Reagents :

StepReagents/ConditionsPurpose
CyclizationH₂SO₄, Ac₂ORing formation
EsterificationMeOH, SOCl₂Methyl ester introduction

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methyl at C4, ester at C3) and confirms regiochemistry .
  • IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and aromatic (C-H, ~3100 cm⁻¹) stretches.
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or OLEX2 refines bond lengths/angles. Programs like SHELXL handle disorder modeling .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement of this compound derivatives?

  • Disordered Regions : Use SHELXL’s PART and SIMU commands to model positional disorder (e.g., methyl group rotation) .
  • Hydrogen Bonding : Assign via difference Fourier maps and refine with DFIX restraints. ORTEP-3 visualizes hydrogen-bonding networks .
  • Validation : Check using checkCIF/PLATON to resolve clashes or over-constrained geometry .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound in drug discovery?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at C4 to enhance metabolic stability. Compare bioactivity via enzymatic assays (e.g., IC₅₀ measurements) .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. MD simulations assess conformational stability .
  • Case Study : Derivatives with trifluoromethyl groups showed 3× higher inhibition of COX-2 compared to parent compounds .

Q. How should conflicting data on the biological activity of this compound derivatives be resolved?

  • Purity Verification : Use HPLC (≥95% purity) and LC-MS to rule out impurities affecting bioactivity .
  • Assay Standardization : Normalize cell viability assays (MTT/XTT) across labs using identical cell lines and incubation times.
  • Meta-Analysis : Compare reaction conditions (e.g., solvent traces in crystallography samples altering enzyme inhibition) .

Data Contradiction Analysis

Q. Why do studies report varying yields for the synthesis of this compound?

  • Root Causes :

  • Catalyst Degradation : Pd/C catalysts lose activity if exposed to moisture; use fresh batches or alternative catalysts (e.g., Zeolite) .
  • Side Reactions : Competing ester hydrolysis in aqueous conditions; optimize pH (4–6) and use anhydrous solvents .
    • Mitigation : Monitor reactions via TLC/GC-MS and isolate intermediates to suppress byproducts .

Methodological Tables

Table 1 : Key Crystallographic Data for this compound Derivatives

CompoundSpace GroupBond Length (C=O, Å)R-factor (%)Reference
Derivative AP2₁/c1.2144.2
Derivative BC2/c1.2213.8

Table 2 : Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher yields, risk of decomposition >110°C
Catalyst Loading5–10 mol%Lower loading reduces cost but slows kinetics
SolventToluene/DMFPolar aprotic solvents enhance cyclization

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